![molecular formula C12H15FN2S B5518910 N-(2-fluorophenyl)-1-piperidinecarbothioamide CAS No. 4378-32-9](/img/structure/B5518910.png)
N-(2-fluorophenyl)-1-piperidinecarbothioamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "N-(2-fluorophenyl)-1-piperidinecarbothioamide" involves multi-step chemical processes. Studies such as those by Macalik et al. (2021) and Babu et al. (2015) demonstrate the synthesis of similar compounds through intermediate stages, ultimately achieving the target molecule by final crystallization or through specific reactions involving piperazine and carbothioamide derivatives (Macalik et al., 2021) (Babu et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds within this class has been explored through techniques such as NMR, MS spectroscopy, and X-ray crystallography. Studies have detailed the arrangement of atoms and the spatial configuration, providing insights into the structural characteristics that influence the compound's reactivity and interactions (Macalik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving "N-(2-fluorophenyl)-1-piperidinecarbothioamide" derivatives highlight the reactivity of the fluorophenyl and piperidinecarbothioamide moieties. These reactions can include nucleophilic substitutions, electrophilic additions, and complexation with metals, as shown in studies by Babu et al. (2015) and others, indicating a versatile chemistry suitable for further functionalization and application development (Babu et al., 2015).
Scientific Research Applications
Metabotropic Glutamate Receptor Modulation
Research on compounds structurally related to N-(2-fluorophenyl)-1-piperidinecarbothioamide, such as ADX47273, shows their potential in modulating metabotropic glutamate receptor subtype 5 (mGlu5). These compounds, known as positive allosteric modulators (PAMs), enhance N-methyl-d-aspartate receptor function and may offer novel approaches for the treatment of psychiatric disorders like schizophrenia (Liu et al., 2008).
Motilin Receptor Agonism
Another structurally similar compound, GSK962040, demonstrates the role of these molecules as motilin receptor agonists. Such compounds have shown potentiation of gastric antrum tissue contractions and possess promising pharmacokinetic profiles, highlighting their potential in gastrointestinal motility disorders research (Westaway et al., 2009).
Neuroreceptor Imaging
Compounds like [18F]p-MPPF, used in positron emission tomography (PET), are valuable for studying the serotonergic neurotransmission by targeting 5-HT1A receptors. This research is crucial for understanding various neurological and psychiatric conditions (Plenevaux et al., 2000).
Corrosion Inhibition
Beyond pharmacological applications, derivatives of piperidine, similar to N-(2-fluorophenyl)-1-piperidinecarbothioamide, have been explored for their corrosion inhibition properties on metal surfaces. This illustrates the compound's potential utility in materials science and engineering (Kaya et al., 2016).
Chemical Synthesis and Drug Development
The structural motif of N-(2-fluorophenyl)-1-piperidinecarbothioamide is pivotal in the synthesis of neuroleptic agents like Fluspirilen and Penfluridol. Such research underscores the importance of these compounds in developing therapeutic agents for psychiatric conditions (Botteghi et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)piperidine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2S/c13-10-6-2-3-7-11(10)14-12(16)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPJONIDRCVFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963110 |
Source
|
Record name | N-(2-Fluorophenyl)piperidine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4378-32-9 |
Source
|
Record name | N-(2-Fluorophenyl)piperidine-1-carboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90963110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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